Cas no 538360-77-9 (1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene)
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene
- 2,2':6',2''-Terpyridine, 4',4''''-(1,3-phenylene)bis-
- 2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine
- YSZC1051
- DTXSID50856074
- 1,3-di([2,2':6',2'-terpyridin]-4'-yl)benzene
- CS-0170477
- 1~4~,2~4~-(1,3-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine)
- 538360-77-9
-
- Inchi: 1S/C36H24N6/c1-3-18-37-29(10-1)31-12-6-14-33(41-31)35-23-27(16-20-39-35)25-8-5-9-26(22-25)28-17-21-40-36(24-28)34-15-7-13-32(42-34)30-11-2-4-19-38-30/h1-24H
- InChI Key: WITAFPXAWUERKF-UHFFFAOYSA-N
- SMILES: N1C=CC(=CC=1C1C=CC=C(C2C=CC=CN=2)N=1)C1C=CC=C(C=1)C1C=CN=C(C2C=CC=C(C3C=CC=CN=3)N=2)C=1
Computed Properties
- Exact Mass: 540.20624479g/mol
- Monoisotopic Mass: 540.20624479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 42
- Rotatable Bond Count: 6
- Complexity: 759
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 77.3Ų
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088485-1g |
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene |
538360-77-9 | 95% | 1g |
$684.52 | 2023-09-01 | |
| Chemenu | CM171902-1g |
1,3-di([2,2':6',2''-terpyridin]-4-yl)benzene |
538360-77-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM171902-1g |
1,3-di([2,2'6',2''-terpyridin]-4-yl)benzene |
538360-77-9 | 95% | 1g |
$666 | 2023-01-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241117-1g |
1,3-Di([2,2':6',2"-terpyridin]-4'-yl)benzene |
538360-77-9 | 95+% | 1g |
¥5320.00 | 2024-05-09 |
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene
Introduction to 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene (CAS No. 538360-77-9)
1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene, also known by its CAS number 538360-77-9, is a versatile and highly studied compound in the field of supramolecular chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with two terpyridine ligands. The terpyridine moiety is a well-known chelating ligand that can form stable complexes with various metal ions, making it an essential building block in the design of metallo-supramolecular assemblies and coordination polymers.
The 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene molecule has garnered significant attention due to its potential applications in areas such as catalysis, sensing, and electronic materials. The ability of terpyridine ligands to coordinate with transition metals allows for the creation of highly functionalized materials with tunable properties. For instance, recent studies have explored the use of this compound in the development of metal-organic frameworks (MOFs) and coordination polymers for gas storage and separation applications.
In the realm of catalysis, 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene has been utilized to create homogeneous catalysts for various organic transformations. The coordination environment provided by the terpyridine ligands can significantly influence the reactivity and selectivity of metal catalysts. Research has shown that these catalysts can be highly effective in reactions such as C-H activation, C-C bond formation, and oxidation processes. The tunability of the ligand environment through substitution on the benzene ring or modification of the terpyridine units allows for fine-tuning of catalytic performance.
Sensing applications have also been a focal point for 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene. The unique electronic properties of terpyridine complexes make them excellent candidates for fluorescence-based sensors. By incorporating this compound into supramolecular assemblies or conjugated polymers, researchers have developed sensors capable of detecting various analytes, including metal ions, small organic molecules, and even biological species such as DNA and proteins. The sensitivity and selectivity of these sensors can be further enhanced by functionalizing the terpyridine units with specific recognition elements.
In the field of electronic materials, 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene has shown promise in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The strong electron-withdrawing nature of the terpyridine ligands can influence the electronic properties of the resulting materials, leading to improved charge transport and energy conversion efficiencies. Recent advancements in this area have focused on optimizing the molecular design to achieve higher performance in these devices.
The synthesis of 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene typically involves multi-step procedures that include the formation of the terpyridine units and their subsequent coupling to a substituted benzene ring. Various synthetic strategies have been reported in the literature, each offering different advantages in terms of yield and purity. One common approach involves palladium-catalyzed cross-coupling reactions between halogenated benzene derivatives and appropriately substituted terpyridine ligands.
The stability and solubility properties of 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene are crucial for its practical applications. Studies have shown that this compound exhibits good thermal stability and solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF). These properties facilitate its use in solution-based processing techniques for material fabrication.
Recent research has also explored the self-assembly behavior of 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene in solution and at interfaces. The ability to form well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding and π–π stacking has opened up new avenues for creating functional materials with controlled architectures. For example, self-assembled monolayers (SAMs) formed from this compound on solid surfaces have been used to create templates for nanopatterning and surface modification.
In conclusion, 1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene (CAS No. 538360-77-9) is a multifaceted compound with a wide range of potential applications in supramolecular chemistry, catalysis, sensing, and electronic materials. Its unique molecular structure and versatile coordination chemistry make it an attractive candidate for further research and development in these fields. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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